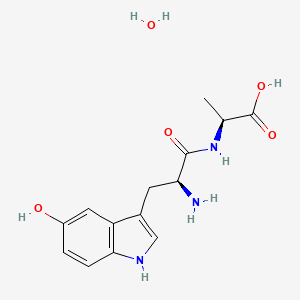
5-Hydroxy-L-tryptophyl-L-alanine--water (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-L-tryptophyl-L-alanine–water (1/1) is a compound that combines 5-Hydroxy-L-tryptophan and L-alanine in a 1:1 molar ratio with water. 5-Hydroxy-L-tryptophan is a naturally occurring amino acid and a precursor to the neurotransmitter serotonin. It is commonly used in the treatment of various conditions such as depression, insomnia, and chronic headaches . L-alanine is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-L-tryptophan typically involves the hydroxylation of L-tryptophan using tryptophan hydroxylase . This reaction requires the presence of tetrahydrobiopterin as a cofactor and oxygen as an oxidant. The reaction is carried out under mild conditions, typically at room temperature and neutral pH .
Industrial Production Methods
Industrial production of 5-Hydroxy-L-tryptophan often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are modified to overexpress the enzymes required for the biosynthesis of L-tryptophan and its subsequent hydroxylation to 5-Hydroxy-L-tryptophan . The fermentation process is optimized to achieve high yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-L-tryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxyindole-3-acetaldehyde.
Decarboxylation: It can be decarboxylated to form serotonin (5-hydroxytryptamine).
Substitution: It can undergo substitution reactions at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Decarboxylation: This reaction is typically catalyzed by aromatic L-amino acid decarboxylase under physiological conditions.
Substitution: Substitution reactions often require the presence of a strong base or acid to activate the hydroxyl group.
Major Products Formed
Oxidation: 5-hydroxyindole-3-acetaldehyde.
Decarboxylation: Serotonin (5-hydroxytryptamine).
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-Hydroxy-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: It is used to study the biosynthesis and metabolism of serotonin.
Industry: It is used in the production of dietary supplements and pharmaceuticals.
Mécanisme D'action
5-Hydroxy-L-tryptophan exerts its effects primarily by increasing the levels of serotonin in the brain. It is readily absorbed from the gastrointestinal tract and crosses the blood-brain barrier. Once in the brain, it is decarboxylated to form serotonin, which then acts on various serotonin receptors to regulate mood, sleep, and appetite . The molecular targets include serotonin receptors (5-HT receptors) and the serotonin transporter (SERT) .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-tryptophan: The precursor to 5-Hydroxy-L-tryptophan.
Serotonin (5-hydroxytryptamine): The product of 5-Hydroxy-L-tryptophan decarboxylation.
Melatonin: A derivative of serotonin involved in the regulation of sleep-wake cycles.
Uniqueness
5-Hydroxy-L-tryptophan is unique in its ability to cross the blood-brain barrier and directly increase serotonin levels in the brain, making it more effective than L-tryptophan in treating conditions related to serotonin deficiency .
Propriétés
Numéro CAS |
352202-68-7 |
|---|---|
Formule moléculaire |
C14H19N3O5 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoyl]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C14H17N3O4.H2O/c1-7(14(20)21)17-13(19)11(15)4-8-6-16-12-3-2-9(18)5-10(8)12;/h2-3,5-7,11,16,18H,4,15H2,1H3,(H,17,19)(H,20,21);1H2/t7-,11-;/m0./s1 |
Clé InChI |
GJPAVZKBJOVHMY-WJRQTEJMSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.O |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
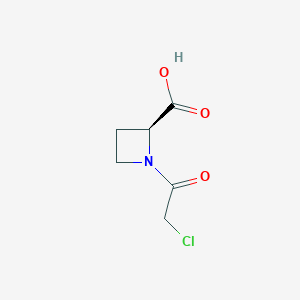
![Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)](/img/structure/B14238795.png)
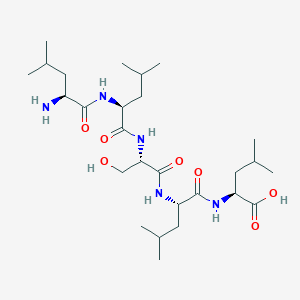
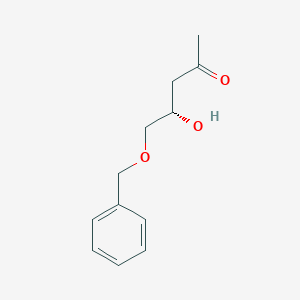
![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
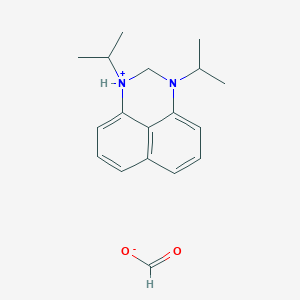
![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)
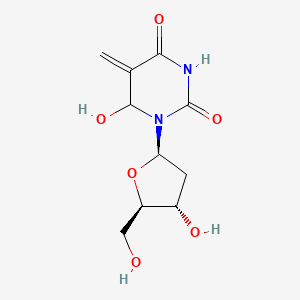
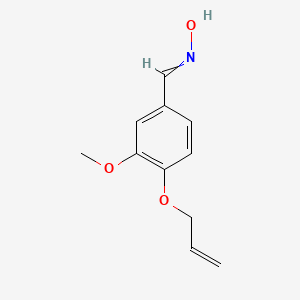
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)

